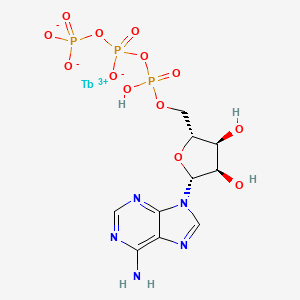
Tb-Ftp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tb-Ftp is a unique compound that combines formycin triphosphate, a nucleotide analog, with terbium, a rare earth metal. This complex is known for its fluorescent properties and is used as a spectroscopic probe in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formycin triphosphate-terbium complex involves the combination of formycin triphosphate with terbium ions. The reaction typically requires the presence of magnesium ions to facilitate the hydrolysis of formycin triphosphate by H±ATPase. When combined with terbium ions, formycin triphosphate and ATP are no longer hydrolyzed .
Industrial Production Methods
The process may include purification steps such as chromatography to isolate the desired complex .
Chemical Reactions Analysis
Types of Reactions
Tb-Ftp undergoes various types of reactions, including:
Hydrolysis: In the presence of magnesium ions, formycin triphosphate is hydrolyzed by H±ATPase.
Complexation: The formation of the complex with terbium ions.
Common Reagents and Conditions
Magnesium ions: Essential for the hydrolysis of formycin triphosphate.
Terbium ions: Required for the formation of the complex.
Major Products
The major product of these reactions is the formycin triphosphate-terbium complex itself, which exhibits enhanced fluorescent properties .
Scientific Research Applications
Tb-Ftp has several scientific research applications:
Spectroscopic Probe: Used as a novel spectroscopic probe for studying phosphoryl transfer enzymes.
Biochemical Studies: Employed in the study of nucleotide binding sites and enzyme mechanisms.
Fluorescence Studies: Utilized for its fluorescent properties in various biochemical assays.
Mechanism of Action
The mechanism of action of formycin triphosphate-terbium complex involves its binding to nucleotide sites on enzymes such as H±ATPase. The complex’s fluorescent properties are enhanced upon binding, allowing researchers to study the active sites of enzymes and monitor enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate-terbium complex: Another nucleotide-terbium complex used in similar biochemical studies.
Guanosine triphosphate-terbium complex: Similar in function and used for studying nucleotide binding sites.
Uniqueness
Tb-Ftp is unique due to its specific binding properties and enhanced fluorescence, making it a valuable tool in biochemical research .
Properties
CAS No. |
107870-98-4 |
|---|---|
Molecular Formula |
C10H13N5O13P3T |
Molecular Weight |
663.08 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;terbium(3+) |
InChI |
InChI=1S/C10H16N5O13P3.Tb/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+3/p-3/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
PSLLFKJOYFNXDT-MCDZGGTQSA-K |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |
Synonyms |
formycin triphosphate-terbium complex Tb-FTP terbium-formycin triphosphate complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















